molecular formula C20H18F2N4O2S B11444266 N-(2,4-Difluorophenyl)-2-{[4-(morpholin-4-YL)phthalazin-1-YL]sulfanyl}acetamide

N-(2,4-Difluorophenyl)-2-{[4-(morpholin-4-YL)phthalazin-1-YL]sulfanyl}acetamide

Cat. No.: B11444266
M. Wt: 416.4 g/mol
InChI Key: JCWTVQDAIMZFGD-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-{[4-(morpholin-4-YL)phthalazin-1-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a morpholinyl group, and a phthalazinyl group, which are linked through a sulfanyl bridge to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-2-{[4-(morpholin-4-YL)phthalazin-1-YL]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phthalazinyl Intermediate: Starting from a phthalazine derivative, the intermediate is synthesized through a series of reactions involving nitration, reduction, and substitution.

    Introduction of the Morpholinyl Group: The morpholinyl group is introduced via nucleophilic substitution reactions.

    Coupling with Difluorophenyl Acetamide: The final step involves coupling the phthalazinyl intermediate with 2,4-difluorophenyl acetamide under appropriate conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-2-{[4-(morpholin-4-YL)phthalazin-1-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-2-{[4-(morpholin-4-YL)phthalazin-1-YL]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-{[4-(piperidin-4-YL)phthalazin-1-YL]sulfanyl}acetamide: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    N-(2,4-Difluorophenyl)-2-{[4-(pyrrolidin-4-YL)phthalazin-1-YL]sulfanyl}acetamide: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

N-(2,4-Difluorophenyl)-2-{[4-(morpholin-4-YL)phthalazin-1-YL]sulfanyl}acetamide is unique due to the presence of the morpholinyl group, which can impart different physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C20H18F2N4O2S

Molecular Weight

416.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-morpholin-4-ylphthalazin-1-yl)sulfanylacetamide

InChI

InChI=1S/C20H18F2N4O2S/c21-13-5-6-17(16(22)11-13)23-18(27)12-29-20-15-4-2-1-3-14(15)19(24-25-20)26-7-9-28-10-8-26/h1-6,11H,7-10,12H2,(H,23,27)

InChI Key

JCWTVQDAIMZFGD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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